Cas no 2228292-20-2 (tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate)

tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate
- EN300-1895654
- 2228292-20-2
- tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate
-
- インチ: 1S/C15H25N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)6-7-12-9-13(16)17-21-12/h9,11H,4-8,10H2,1-3H3,(H2,16,17)
- InChIKey: NISCSRYNLBSLKV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CCC2=CC(N)=NO2)C1)=O
計算された属性
- 精确分子量: 295.18959167g/mol
- 同位素质量: 295.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 81.6Ų
tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895654-0.05g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 0.05g |
$1212.0 | 2023-09-18 | ||
Enamine | EN300-1895654-5.0g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1895654-0.25g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 0.25g |
$1328.0 | 2023-09-18 | ||
Enamine | EN300-1895654-1g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 1g |
$1442.0 | 2023-09-18 | ||
Enamine | EN300-1895654-10.0g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1895654-10g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 10g |
$6205.0 | 2023-09-18 | ||
Enamine | EN300-1895654-2.5g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 2.5g |
$2828.0 | 2023-09-18 | ||
Enamine | EN300-1895654-0.5g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 0.5g |
$1385.0 | 2023-09-18 | ||
Enamine | EN300-1895654-0.1g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 0.1g |
$1269.0 | 2023-09-18 | ||
Enamine | EN300-1895654-1.0g |
tert-butyl 3-[2-(3-amino-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxylate |
2228292-20-2 | 1g |
$1442.0 | 2023-06-01 |
tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate 関連文献
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5. Back matter
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate (CAS No. 2228292-20-2)
Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate, a compound with the CAS number 2228292-20-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The intricate structure of this molecule, featuring a piperidine ring and an oxazole moiety, makes it a promising candidate for further exploration in various therapeutic areas.
The chemical structure of Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate is characterized by its complex arrangement of functional groups. The presence of a tert-butyl group enhances the lipophilicity of the molecule, which is often a critical factor in drug absorption and distribution. Additionally, the piperidine ring is known for its role in stabilizing bioactive molecules by providing a rigid framework that can interact favorably with biological targets. The oxazole ring, on the other hand, introduces a nitrogen-rich heterocycle that is frequently found in bioactive compounds due to its ability to form hydrogen bonds and participate in π-stacking interactions.
In recent years, there has been a growing interest in the development of novel compounds that incorporate oxazole derivatives due to their diverse biological activities. Oxazole-based molecules have shown promise in various therapeutic contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The specific modification of Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate with an amino group on the oxazole ring further enhances its potential as a pharmacophore. This amino group can engage in multiple interactions with biological targets, including hydrogen bonding and ionic interactions, which are crucial for achieving high affinity and selectivity.
The synthesis of Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the oxazole ring through cyclocondensation reactions. Subsequent steps involve the introduction of the piperidine moiety and the tert-butyl group, which are critical for achieving the desired pharmacological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to enhance the efficiency and selectivity of these transformations.
The pharmacological profile of Tert-butyl 3-2-(3-amino-1,2-oxazol-5-yl)ethylpiperidine-1-carboxylate has been extensively studied in recent research endeavors. Preliminary in vitro studies have demonstrated its potential as an inhibitor of various enzymes and receptors relevant to human health. For instance, it has shown inhibitory activity against enzymes involved in inflammation pathways, suggesting its utility in developing anti-inflammatory agents. Additionally, the compound has exhibited interactions with receptors associated with pain perception and neurotransmission, making it a candidate for analgesic applications.
One of the most compelling aspects of Tert-butyl 3-2-(3-amino-1,2-o xazol -5 - yl)ethylpiperidine -1 -carbox ylate is its potential for further derivatization to create novel analogs with enhanced pharmacological properties. By modifying various functional groups within its structure, researchers can fine-tune its activity profile to target specific therapeutic areas more effectively. This flexibility makes it an invaluable scaffold for medicinal chemists seeking to develop new drugs.
The computational modeling and molecular dynamics studies have played a crucial role in understanding the binding interactions of Tert-butyl 3 - 2 - (3 - amino - 1 , 2 - ox az ol -5 - yl ) eth ylpiperid ine -1 - carbox ylate with biological targets. These studies have provided insights into how different parts of the molecule interact with receptors at an atomic level, guiding the design of more potent and selective derivatives. The integration of experimental data with computational predictions has been instrumental in accelerating the drug discovery process.
The future prospects for Tert-butyl 3 - 2 - (3 - amino - 1 , 2 - ox az ol -5 - yl ) eth ylpiperid ine -1 - carbox ylate are vast and promising. Ongoing research aims to explore its efficacy in preclinical models and eventually translate these findings into clinical trials. The compound's unique structural features make it well-suited for addressing unmet medical needs in various disease areas. As our understanding of its pharmacology continues to grow, so does its potential as a lead compound for novel therapeutics.
In conclusion, Tert-butyl 3 - 2 - (3 - amino - 1 , 2 - ox az ol -5 - yl ) eth ylpiperid ine -1 - carbox ylate (CAS No. 2228292
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